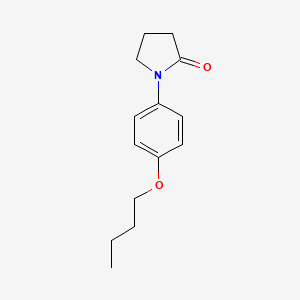

1-(4-Butoxyphenyl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

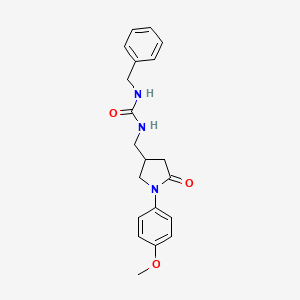

“1-(4-Butoxyphenyl)pyrrolidin-2-one” is a compound that falls under the category of pyrrolidin-2-ones . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to create compounds for treating human diseases . The compound’s molecular formula is C14H19NO2 .

Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be easily tuned by using a specific oxidant and additive .

Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Chemical Reactions Analysis

Pyrrolidin-2-ones are involved in various chemical reactions. For instance, a copper-catalyzed annulation of oxime acetates and α-amino acid ester derivatives provides 4-pyrrolin-2-ones bearing a 3-amino group . This process features the oxidation of amines with oxime esters as the internal oxidant and a subsequent nucleophilic cyclization .

科学的研究の応用

New Tris(pyrazolyl)triazine and Pyrazolylpyridine Derivatives

Research on 3,5-bis(4-butoxyphenyl)pyrazole derivatives has led to the synthesis of mono- and polymetallic derivatives, highlighting the potential of such compounds in materials science. These derivatives show varied bonding interactions and supramolecular assemblies, suggesting applications in the development of new materials with specific molecular architectures (Claramunt et al., 2003).

Mesogenic Character of Disubstituted Pyridine Derivatives

A study on pyridine derivatives, including compounds with 4-butoxyphenyl groups, investigated their mesogenic character through quantum mechanical analysis. This research provides insights into the molecular properties that influence the liquid crystalline behaviors of such compounds, suggesting applications in the design of liquid crystal displays and other optoelectronic devices (Roychoudhury et al., 2011).

Intramolecular Hydroamination of Unactivated Olefins

Investigations into the intramolecular hydroamination reactions have shown the synthesis of pyrrolidine derivatives from secondary alkylamines. Such studies underscore the relevance of catalytic processes involving pyrrolidin-2-one derivatives in organic synthesis, providing a pathway to efficiently construct nitrogen-containing heterocycles (Bender & Widenhoefer, 2005).

Mono- and Dinuclear Nickel Complexes

The synthesis and structural analysis of nickel complexes using phosphino-, phosphinito-, and phosphonitopyridine ligands demonstrate the utility of butoxyphenyl-substituted compounds in catalysis. These complexes, relevant for ethylene oligomerization, highlight the potential applications of 1-(4-Butoxyphenyl)pyrrolidin-2-one derivatives in catalytic processes and materials science (Kermagoret & Braunstein, 2008).

Pyrrole Coupling Chemistry

Research on N-substituted poly(bis-pyrrole) films, including derivatives of 1-(3-(2-(2-(3-(1H-pyrrol-1-yl)propoxy)ethoxy)ethoxy)propyl)-1H-pyrrole, showcases the electrochromic and ion receptor properties of such materials. This suggests the potential of this compound in the development of sensors, recovery of metals, and as electrochromic materials (Mert et al., 2013).

作用機序

Target of Action

It’s known that pyrrolidin-2-one derivatives, which include 1-(4-butoxyphenyl)pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds have been reported to have target selectivity .

Mode of Action

It’s known that the different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidin-2-one derivatives are known to exhibit diverse biological activities .

Result of Action

It’s known that pyrrolidin-2-one derivatives have various significant biological activities .

Action Environment

It’s known that the selectivity of pyrrolidin-2-ones or 3-iodopyrroles could be obtained selectively from the same substrates, and the selectivity was easily tuned by using a specific oxidant and additive .

将来の方向性

生化学分析

Biochemical Properties

Pyrrolidin-2-one derivatives, including 1-(4-Butoxyphenyl)pyrrolidin-2-one, have been found to interact with various enzymes, proteins, and other biomolecules . For instance, they have been shown to bind to α1-adrenergic receptors . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity of the target biomolecules .

Cellular Effects

This compound has been found to exert effects on various types of cells and cellular processes . For example, it has been shown to have antiarrhythmic activity, suggesting that it can influence cell signaling pathways related to heart rhythm

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . For example, it has been shown to bind to Toxoplasma gondii PRS and kill toxoplasma parasites . This suggests that it may exert its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are not yet fully understood. It is known that pyrrolidin-2-one derivatives can exhibit stability and degradation over time

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For example, it has been shown to exhibit antiarrhythmic activity in rats, suggesting that it may have a threshold effect

Metabolic Pathways

This compound is likely involved in various metabolic pathways . For instance, it has been suggested that it may interact with enzymes or cofactors in the histidine, nucleic acid, and spermidine metabolic pathways . It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully understood. Given its chemical structure, it is likely that it interacts with various transporters or binding proteins . This could potentially influence its localization or accumulation within cells.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not yet fully understood. Given its chemical structure and known interactions, it is likely that it is directed to specific compartments or organelles within the cell .

特性

IUPAC Name |

1-(4-butoxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-3-11-17-13-8-6-12(7-9-13)15-10-4-5-14(15)16/h6-9H,2-5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCXMDKQYFJWRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B2687144.png)

![rac-(1R,5R,6R)-6-(trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2687147.png)

![5-[(tert-butoxy)carbonyl]-3-iodo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2687150.png)

![10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B2687153.png)

![1-[(Cyclohexylcarbamoyl)amino]-3-(4-methylbenzenesulfonyl)urea](/img/structure/B2687157.png)

![3,4-difluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2687162.png)

![2-(Pyridin-4-ylsulfanyl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B2687166.png)